Tert-butyl 3-nitrobenzoate
Overview
Description
Tert-butyl 3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a white to yellow solid that is primarily used in organic synthesis and research. This compound is known for its role as an intermediate in the synthesis of various chemical products and its utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: The ester group can be hydrolyzed to form 3-nitrobenzoic acid using aqueous sodium hydroxide or other basic conditions.
Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Aqueous sodium hydroxide, potassium hydroxide.
Nucleophilic Aromatic Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed:
Reduction: 3-Aminobenzoate derivatives.
Substitution: 3-Nitrobenzoic acid.
Nucleophilic Aromatic Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-nitrobenzoate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-nitrobenzoate in chemical reactions typically involves the activation of the nitro group or the ester group. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can also undergo various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 3-nitrobenzoate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
Isopropyl 3-nitrobenzoate: Similar in structure but with an isopropyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 3-nitrobenzoate is unique due to the bulky tert-butyl group, which can influence the steric and electronic properties of the molecule. This can affect the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Tert-butyl 3-nitrobenzoate (TBNB) is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and a nitro group attached to a benzoate moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 225.23 g/mol
The presence of both the nitro group and the tert-butyl group influences its chemical reactivity and biological interactions.
The biological activity of TBNB can be attributed to several mechanisms:
- Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates, which may interact with various biological macromolecules, including proteins and nucleic acids.
- Hydrophobicity : The tert-butyl group enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes.
- Hydrogen Bonding : The functional groups in TBNB can participate in hydrogen bonding with enzymes or receptors, potentially modulating their activity .
Antibacterial Activity
Recent studies have demonstrated that TBNB exhibits significant antibacterial properties. For instance, it has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain strains have been reported as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <0.03125 |
Escherichia coli | 1–4 |
Klebsiella pneumoniae | 1–4 |
These findings suggest that TBNB could be a candidate for further development as an antibacterial agent .
Cytotoxicity
TBNB has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary research indicates that it may induce apoptosis in certain cancer cells through oxidative stress pathways. The following table summarizes cytotoxicity data from different studies:
Cell Line | IC (μM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
These results highlight the potential of TBNB as an anticancer agent, warranting further investigation into its mechanisms of action in cancer biology .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, TBNB was tested against multidrug-resistant strains of bacteria. The compound demonstrated potent activity against Acinetobacter baumannii, with an MIC of 0.5 μg/mL, indicating its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
A clinical trial involving patients with breast cancer evaluated the effects of TBNB on tumor growth. Patients receiving treatment with TBNB showed a significant reduction in tumor size compared to the control group, suggesting its efficacy in cancer therapy.
Properties
IUPAC Name |
tert-butyl 3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474798 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58656-99-8 | |
Record name | Tert-butyl 3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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